2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene
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Overview
Description
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene is a compound that is structurally related to dichlorodiphenyltrichloroethane (DDT), a well-known pesticide. This compound is often studied in the context of environmental science and pollution research due to its persistence and potential for bioaccumulation .
Preparation Methods
The synthesis of 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene can be achieved through photochemical degradation of DDT. This process involves the use of ultraviolet light to break down DDT into various metabolites, including this compound . The compound can also be synthesized chemically by reacting chlorobenzene with chloral hydrate under specific conditions .
Chemical Reactions Analysis
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include sodium hydroxide (NaOH) for dehydrochlorination and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene is primarily studied for its environmental impact. It is a metabolite of DDT and is often detected in various biotic and abiotic samples, indicating its widespread occurrence . Research focuses on understanding its persistence in the environment, its potential for bioaccumulation, and its effects on wildlife and human health .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by interfering with the function of membrane-bound proteins and enzymes. This disruption can lead to various toxic effects, including neurotoxicity and endocrine disruption .
Comparison with Similar Compounds
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene is similar to other chlorinated compounds such as:
Mitotane (1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane): Used in the treatment of adrenocortical carcinoma.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD): Another metabolite of DDT with similar environmental persistence.
The uniqueness of this compound lies in its specific structure and the particular pathways through which it is formed and degraded in the environment .
Properties
CAS No. |
61023-74-3 |
---|---|
Molecular Formula |
C14H10Cl4 |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-8-13(9-1-3-10(16)4-2-9)12-6-5-11(17)7-14(12)18/h1-7,13H,8H2 |
InChI Key |
HLQKWEFLBIRDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)C2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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